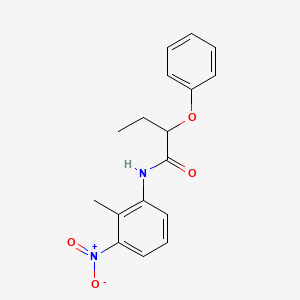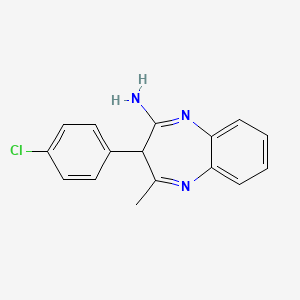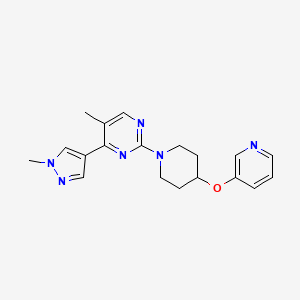
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide
描述
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group, a phenyl group, and a phenoxy group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the meta position, forming 2-methyl-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-phenoxybutanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.
The reaction conditions for these steps generally involve:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).
Acylation: Conducted at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: N-(2-methyl-3-aminophenyl)-2-phenoxybutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-phenoxybutanoic acid and 2-methyl-3-nitroaniline.
科学研究应用
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
作用机制
The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide and phenoxy groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a butanamide backbone.
2-methyl-3-nitrophenol: Lacks the amide and phenoxy groups, but shares the nitro and methyl substituents on the phenyl ring.
N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
Uniqueness
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide is unique due to the presence of both a phenoxy group and a butanamide backbone, which can impart distinct chemical and biological properties
属性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-13-8-5-4-6-9-13)17(20)18-14-10-7-11-15(12(14)2)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETZZTYLUSOCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B4090998.png)

![1-[2-(methylthio)phenyl]-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4091015.png)
![ethyl 4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4091017.png)
![4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]morpholine](/img/structure/B4091018.png)
![4-chloro-2-{1-[(4-ethoxyphenyl)amino]ethyl}phenol](/img/structure/B4091025.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxybutanamide](/img/structure/B4091031.png)
![N-[2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B4091038.png)
![N-{2-[(4-fluorophenyl)sulfanyl]cyclohexyl}benzenesulfonamide](/img/structure/B4091045.png)
![N-[2-(1-piperidinyl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4091053.png)
![1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE](/img/structure/B4091061.png)
![1-(2-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4091092.png)

